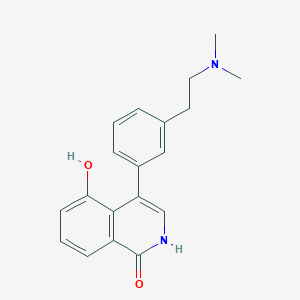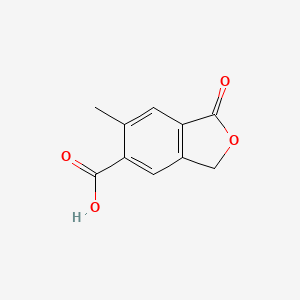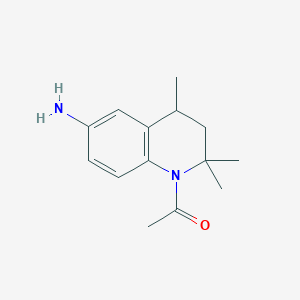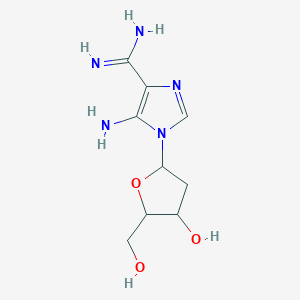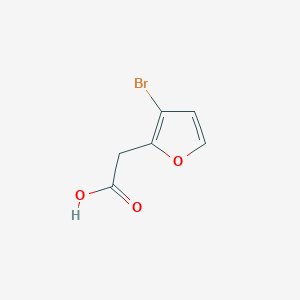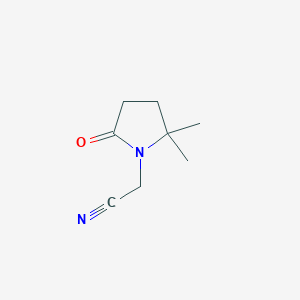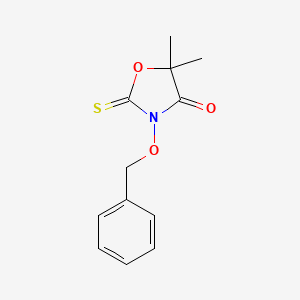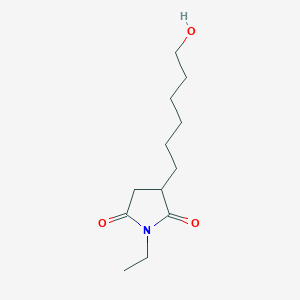
1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H17NO4·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method includes the esterification of pyrrolidine-2-carboxylic acid followed by benzylation. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and benzylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine core structure and have similar chemical properties.
Benzylamine derivatives: Compounds with benzylamine groups exhibit similar reactivity and applications.
Uniqueness: 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H18ClNO4 |
|---|---|
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
1-benzyl-5-methoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H17NO4.ClH/c1-19-14(18)12-8-7-11(13(16)17)15(12)9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3,(H,16,17);1H |
InChI-Schlüssel |
KWNLPZZTYADUDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



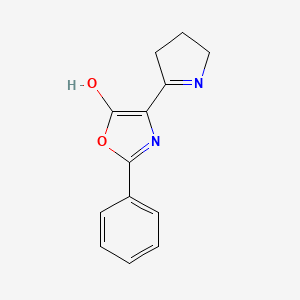
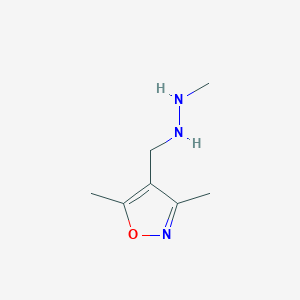
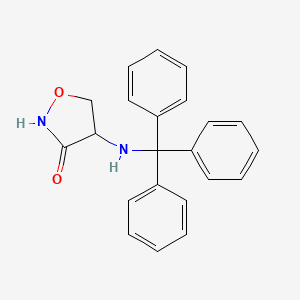

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
